molecular formula C8H6ClIO3 B3049139 Methyl 2-chloro-4-hydroxy-5-iodobenzoate CAS No. 195250-54-5

Methyl 2-chloro-4-hydroxy-5-iodobenzoate

Cat. No.: B3049139
CAS No.: 195250-54-5
M. Wt: 312.49 g/mol
InChI Key: QXEBRCLTJSLHPL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-hydroxy-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₈H₆ClIO₃ (inferred). It features a methyl ester group, chloro and iodo substituents at positions 2 and 5, respectively, and a hydroxyl group at position 2. This compound is primarily used as a pharmaceutical intermediate and in synthetic organic chemistry applications .

Properties

IUPAC Name

methyl 2-chloro-4-hydroxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEBRCLTJSLHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611188
Record name Methyl 2-chloro-4-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195250-54-5
Record name Methyl 2-chloro-4-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-hydroxy-5-iodobenzoate can be synthesized through a multi-step process involving the esterification of 2-chloro-4-hydroxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the ester group to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or dehalogenated compounds.

Scientific Research Applications

Methyl 2-chloro-4-hydroxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s reactivity and physical properties are influenced by the positions and types of substituents. Below is a comparative analysis with analogous halogenated benzoates:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
Methyl 2-chloro-4-hydroxy-5-iodobenzoate C₈H₆ClIO₃ ~344.5 2-Cl, 4-OH, 5-I Pharmaceutical intermediate
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 327.5 2-NH₂, 4-Cl, 5-I Pharma intermediates, R&D
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 301.5 4-NH₂, 2-Cl, 5-I, ethyl ester Synthetic chemistry
Methyl 4-chloro-2-iodobenzoate C₈H₆ClIO₂ 328.5 4-Cl, 2-I Research chemical
Key Observations:
  • Steric Effects : The 5-iodo substituent in the target compound may introduce steric hindrance, affecting nucleophilic substitution reactions compared to compounds with iodine at position 2 (e.g., Methyl 4-chloro-2-iodobenzoate) .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from structurally similar substances:

Table 2: Physical Properties of Related Iodo-Substituted Compounds
Compound Name Melting Point (°C) Boiling Point (°C) Reference
4-Iodoaniline 61–63 N/A
4-Iodoanisole 48–51 237
Ethyl 4-amino-2-chloro-5-iodobenzoate N/A N/A
  • Melting Points: The hydroxyl group in this compound likely increases its melting point compared to non-hydroxylated analogs like Methyl 4-chloro-2-iodobenzoate due to hydrogen bonding .

Biological Activity

Methyl 2-chloro-4-hydroxy-5-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with chlorine and iodine substituents, which contribute to its unique chemical reactivity. The presence of the hydroxyl group enhances its potential for hydrogen bonding, making it a suitable candidate for enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen atoms and hydroxyl group facilitate various biochemical interactions that can inhibit enzyme activity or modulate receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoates can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsIC50/EC50 Values (µM)Reference
AntimicrobialE. coli0.008
K. pneumoniae0.03
P. aeruginosa0.125
AnticancerHeLa cells9
Jurkat T-cells0.21

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of this compound against antibiotic-resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance issues.
  • Cancer Cell Line Evaluation : In studies involving various cancer cell lines, the compound showed selective cytotoxicity with minimal effects on non-cancerous cells, indicating a promising therapeutic index for anticancer applications.

Applications in Research

This compound is utilized in several research domains:

  • Medicinal Chemistry : As a lead compound for the development of new pharmaceuticals targeting bacterial infections and cancer.
  • Biochemical Pathway Probes : Used to study enzyme mechanisms and signal transduction pathways due to its ability to selectively inhibit specific enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-4-hydroxy-5-iodobenzoate
Reactant of Route 2
Methyl 2-chloro-4-hydroxy-5-iodobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.